Cas no 1884189-95-0 (3-Benzyl-3-fluoroazetidine hydrochloride)

3-Benzyl-3-fluoroazetidine hydrochloride 化学的及び物理的性質
名前と識別子
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- 3-benzyl-3-fluoroazetidine hydrochloride
- 3-benzyl-3-fluoroazetidine;hydrochloride
- 3-Benzyl-3-fluoroazetidine hydrochloride
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- インチ: 1S/C10H12FN.ClH/c11-10(7-12-8-10)6-9-4-2-1-3-5-9;/h1-5,12H,6-8H2;1H
- InChIKey: HGGHGMHWNFAEAS-UHFFFAOYSA-N
- SMILES: Cl.FC1(CC2C=CC=CC=2)CNC1
計算された属性
- 水素結合ドナー数: 2
- 氢键受体数量: 2
- 重原子数量: 13
- 回転可能化学結合数: 2
- 複雑さ: 148
- トポロジー分子極性表面積: 12
3-Benzyl-3-fluoroazetidine hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2147-5627-2.5g |
3-benzyl-3-fluoroazetidine hydrochloride |
1884189-95-0 | 95%+ | 2.5g |
$1726.0 | 2023-09-06 | |
Life Chemicals | F2147-5627-0.5g |
3-benzyl-3-fluoroazetidine hydrochloride |
1884189-95-0 | 95%+ | 0.5g |
$819.0 | 2023-09-06 | |
TRC | B227441-1g |
3-benzyl-3-fluoroazetidine hydrochloride |
1884189-95-0 | 1g |
$ 1230.00 | 2022-06-07 | ||
TRC | B227441-500mg |
3-benzyl-3-fluoroazetidine hydrochloride |
1884189-95-0 | 500mg |
$ 795.00 | 2022-06-07 | ||
Life Chemicals | F2147-5627-5g |
3-benzyl-3-fluoroazetidine hydrochloride |
1884189-95-0 | 95%+ | 5g |
$2589.0 | 2023-09-06 | |
TRC | B227441-100mg |
3-benzyl-3-fluoroazetidine hydrochloride |
1884189-95-0 | 100mg |
$ 210.00 | 2022-06-07 | ||
Life Chemicals | F2147-5627-0.25g |
3-benzyl-3-fluoroazetidine hydrochloride |
1884189-95-0 | 95%+ | 0.25g |
$778.0 | 2023-09-06 | |
Life Chemicals | F2147-5627-10g |
3-benzyl-3-fluoroazetidine hydrochloride |
1884189-95-0 | 95%+ | 10g |
$3625.0 | 2023-09-06 | |
Life Chemicals | F2147-5627-1g |
3-benzyl-3-fluoroazetidine hydrochloride |
1884189-95-0 | 95%+ | 1g |
$863.0 | 2023-09-06 |
3-Benzyl-3-fluoroazetidine hydrochloride 関連文献
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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5. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
3-Benzyl-3-fluoroazetidine hydrochlorideに関する追加情報
3-Benzyl-3-fluoroazetidine Hydrochloride (CAS 1884189-95-0): A Versatile Fluorinated Building Block for Drug Discovery
In the rapidly evolving field of pharmaceutical chemistry, 3-Benzyl-3-fluoroazetidine hydrochloride (CAS 1884189-95-0) has emerged as a valuable fluorinated heterocyclic compound with significant potential in medicinal chemistry applications. This fluoroazetidine derivative belongs to an important class of saturated nitrogen-containing heterocycles that are gaining attention for their unique physicochemical properties and biological relevance.
The molecular structure of 3-benzyl-3-fluoroazetidine HCl features a four-membered azetidine ring with fluorine substitution at the 3-position, making it particularly interesting for structure-activity relationship (SAR) studies. The fluorine atom in this compound serves multiple purposes: it can influence the molecule's metabolic stability, modulate its pKa, and participate in strategic non-covalent interactions with biological targets. These characteristics make it a sought-after building block for drug discovery programs targeting various therapeutic areas.
Recent trends in pharmaceutical research show growing interest in fluorinated small molecules, especially those containing azetidine scaffolds. The incorporation of fluorine atoms into drug candidates has become a common strategy to improve pharmacokinetic properties, as evidenced by the increasing number of FDA-approved fluorinated drugs. 3-Benzyl-3-fluoroazetidine hydrochloride fits perfectly into this paradigm, offering medicinal chemists a versatile intermediate for developing novel bioactive compounds.
The synthesis of 3-fluoroazetidine derivatives like this compound typically involves sophisticated fluorination strategies. Modern approaches often employ transition metal-catalyzed reactions or nucleophilic fluorination methods to introduce the fluorine atom with high selectivity. The benzyl group at the 3-position provides additional synthetic handles for further functionalization, making this compound particularly valuable for parallel synthesis and combinatorial chemistry approaches.
From a drug design perspective, the constrained azetidine ring in 3-benzyl-3-fluoroazetidine HCl offers distinct advantages over more flexible analogs. The ring strain influences the molecule's conformation and can lead to improved target binding affinity and selectivity. This has led to increased research interest in azetidine-containing pharmaceuticals, with several candidates currently in clinical trials.
The physicochemical properties of 3-Benzyl-3-fluoroazetidine hydrochloride make it particularly suitable for central nervous system (CNS) drug discovery. The compound's calculated properties, including its molecular weight, lipophilicity, and polar surface area, suggest good potential for blood-brain barrier penetration. This aligns with current industry focus on developing novel neurotherapeutics, addressing the growing need for treatments targeting neurological disorders.
In synthetic applications, 3-benzyl-3-fluoroazetidine serves as a precursor for various transformations. The hydrochloride salt form enhances its stability and solubility, facilitating handling in laboratory settings. Researchers frequently employ this compound in nucleophilic substitution reactions, cross-coupling chemistry, and as a starting material for more complex fluorinated heterocycles.
The growing importance of fluorine in medicinal chemistry has spurred significant interest in compounds like 3-Benzyl-3-fluoroazetidine hydrochloride. Approximately 20-25% of modern pharmaceuticals contain at least one fluorine atom, highlighting the crucial role of fluorinated building blocks in drug discovery. This compound's unique combination of a strained heterocycle and strategic fluorine substitution positions it as a valuable tool for addressing current challenges in drug development.
From a commercial perspective, the demand for high-quality fluoroazetidine derivatives has been steadily increasing. Suppliers of CAS 1884189-95-0 typically offer this compound with comprehensive analytical data, including HPLC purity, NMR characterization, and mass spectrometry confirmation. The availability of such well-characterized building blocks accelerates research timelines in pharmaceutical and agrochemical discovery programs.
Recent publications and patent applications reveal expanding applications for 3-benzyl-3-fluoroazetidine-based compounds across multiple therapeutic areas. These include potential uses in inflammation modulation, metabolic disease treatment, and as novel kinase inhibitors. The compound's versatility stems from its ability to serve as both a polar group and a conformational constraint in molecular design.
Safety and handling of 3-Benzyl-3-fluoroazetidine hydrochloride follow standard laboratory protocols for nitrogen-containing heterocycles. While not classified as highly hazardous, proper personal protective equipment should be used when handling this material. The compound's stability profile makes it suitable for standard storage conditions, typically at room temperature or refrigerated, protected from moisture.
Future research directions for fluoroazetidine chemistry are likely to explore novel synthetic methodologies and expanded biological applications. The unique properties of 3-Benzyl-3-fluoroazetidine hydrochloride position it as a key player in these developments, particularly in fragment-based drug discovery and the design of covalent inhibitors. Its combination of fluorine substitution and ring strain creates opportunities for innovative molecular designs that address current limitations in drug development.
For researchers seeking alternatives or related compounds, structural analogs of 3-benzyl-3-fluoroazetidine might include various substituted azetidines or other fluorinated nitrogen heterocycles. However, the specific combination of features in this compound—the benzyl group, fluorine substitution, and azetidine core—provides a unique chemical space for exploration that isn't easily replicated by other scaffolds.
In conclusion, 3-Benzyl-3-fluoroazetidine hydrochloride (CAS 1884189-95-0) represents an important fluorinated building block with wide-ranging applications in modern drug discovery. Its unique structural features, combined with the growing importance of both azetidine chemistry and fluorine in drug design, ensure its continued relevance in pharmaceutical research. As the field advances toward more sophisticated molecular architectures, compounds like this will play an increasingly vital role in addressing unmet medical needs through innovative chemical solutions.
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